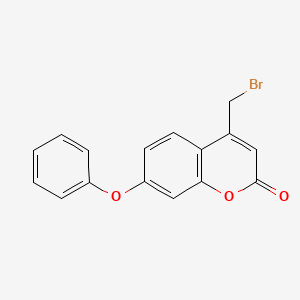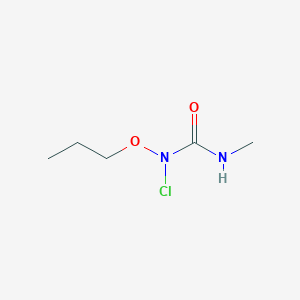
N-Chloro-N'-methyl-N-propoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N’-methyl-N-propoxyurea is an organic compound with the molecular formula C5H11ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a chlorine atom, another by a methyl group, and the third by a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .
Industrial Production Methods
Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: The compound can be reduced to N-methyl-N-propoxyurea.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-chloro-N’-methyl-N-propoxyurea oxide.
Reduction: N-methyl-N-propoxyurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:
Biology: Investigated for its potential use as a biocide due to its ability to disrupt cellular processes.
Medicine: Explored for its potential as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Chlorosuccinimide: Another chlorinated compound used in organic synthesis for chlorination reactions.
N-Bromosuccinimide: Similar to N-Chlorosuccinimide but with a bromine atom instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide but with an iodine atom instead of chlorine.
Uniqueness
N-Chloro-N’-methyl-N-propoxyurea is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated urea derivatives. Its combination of chlorine, methyl, and propoxy groups makes it a versatile reagent in organic synthesis and a potential biocide .
Propriétés
Numéro CAS |
502448-01-3 |
|---|---|
Formule moléculaire |
C5H11ClN2O2 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
1-chloro-3-methyl-1-propoxyurea |
InChI |
InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9) |
Clé InChI |
ILHHOUBAESGKJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCON(C(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
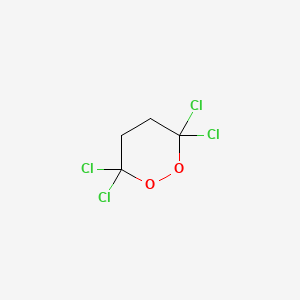
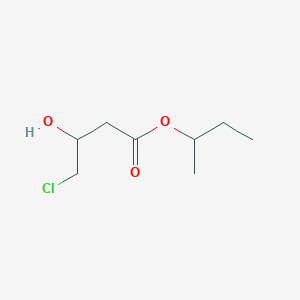
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
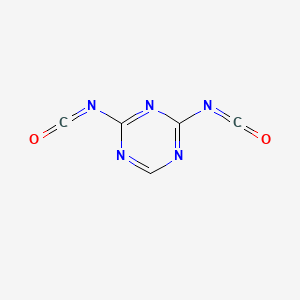
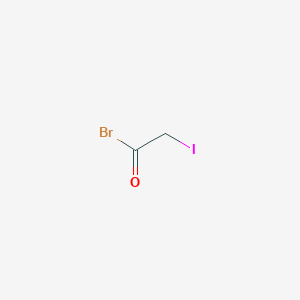
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
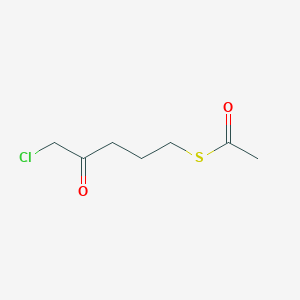
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
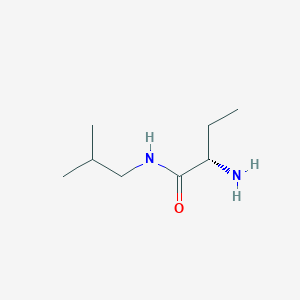

![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
